Lithium;2-(2-methylpyridin-4-yl)acetate

Description

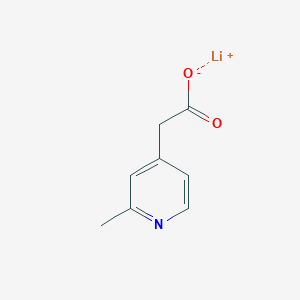

Lithium;2-(2-methylpyridin-4-yl)acetate is a chemical compound with the molecular formula C8H9NO2Li It is a lithium salt of 2-(2-methylpyridin-4-yl)acetic acid

Properties

IUPAC Name |

lithium;2-(2-methylpyridin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.Li/c1-6-4-7(2-3-9-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCCJWNQLGGIOL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NC=CC(=C1)CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8LiNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287330-84-9 | |

| Record name | lithium(1+) ion 2-(2-methylpyridin-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-(2-methylpyridin-4-yl)acetate typically involves the reaction of 2-(2-methylpyridin-4-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The product is then isolated by evaporation of the solvent and subsequent crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(2-methylpyridin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where the lithium ion is replaced by other cations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine derivatives with different degrees of hydrogenation .

Scientific Research Applications

Lithium;2-(2-methylpyridin-4-yl)acetate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Lithium;2-(2-methylpyridin-4-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Lithium acetate: A simple lithium salt with similar chemical properties but lacks the pyridine ring.

2-(2-methylpyridin-4-yl)acetic acid: The parent acid of the compound, which does not contain the lithium ion.

Lithium pyridine-2-carboxylate: Another lithium salt with a pyridine ring but different substitution pattern.

Uniqueness

Lithium;2-(2-methylpyridin-4-yl)acetate is unique due to the presence of both the lithium ion and the 2-(2-methylpyridin-4-yl)acetate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Lithium;2-(2-methylpyridin-4-yl)acetate, often referred to as LiMPA, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

LiMPA is characterized by the presence of a lithium ion coordinated with a 2-(2-methylpyridin-4-yl)acetate moiety. The unique structure imparts specific electronic and steric properties that influence its biological activity.

Chemical Formula

- Molecular Formula : C₉H₉LiN₁O₂

- Molecular Weight : 183.18 g/mol

The biological activity of LiMPA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate neurotransmitter levels and influence signaling pathways, particularly in the context of neurological disorders.

Key Mechanisms

- Enzyme Interaction : LiMPA may interact with enzymes involved in neurotransmitter synthesis and degradation.

- Receptor Modulation : The compound has been noted to affect receptor activity, potentially altering physiological responses.

Biological Activities

LiMPA has shown promise in several areas of biological research:

- Antimicrobial Properties : Studies indicate that LiMPA exhibits antibacterial and antifungal activities. It has been tested against various pathogens, demonstrating significant inhibition of growth in vitro.

- Anticancer Potential : Research has explored the cytotoxic effects of LiMPA on cancer cell lines. In particular, it has shown efficacy against specific cancer types, suggesting a potential role as an anticancer agent.

Case Studies

-

Antibacterial Activity :

- A study evaluated the antibacterial effects of LiMPA against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 25 µg/mL for Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

-

Anticancer Activity :

- In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that LiMPA induced apoptosis at concentrations above 100 µg/mL. The compound was found to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Observed Effect | MIC/IC50 |

|---|---|---|---|

| Antibacterial | E. coli | Inhibition of growth | 50 µg/mL |

| Antibacterial | Staphylococcus aureus | Inhibition of growth | 25 µg/mL |

| Anticancer | HeLa (cervical cancer) | Induction of apoptosis | IC50 = 100 µg/mL |

| Anticancer | MCF-7 (breast cancer) | Disruption of mitochondrial function | IC50 = 100 µg/mL |

Current State of Research

Research on LiMPA is still in the early stages, with ongoing studies aimed at fully elucidating its biological mechanisms and potential therapeutic applications. The compound's unique properties make it a candidate for further exploration in drug development, particularly for neurological disorders and cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.